rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans
CAS No.:
Cat. No.: VC18088827
Molecular Formula: C9H16ClNO2S
Molecular Weight: 237.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2S |
|---|---|
| Molecular Weight | 237.75 g/mol |
| IUPAC Name | (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1 |
| Standard InChI Key | BNQYEMFKTOEOFX-DTWKUNHWSA-N |
| Isomeric SMILES | C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl |
| Canonical SMILES | C1CCC2C(C1)CCCN2S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans belongs to the decahydroquinoline family, a class of bicyclic amines with a fused six-membered aromatic ring and a partially saturated bicyclic framework. The trans designation refers to the spatial arrangement of hydrogen atoms at the 4a and 8a positions, which adopt opposite configurations relative to the bridgehead carbons . The sulfonyl chloride group (-SOCl) at position 1 enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.75 g/mol |
| IUPAC Name | (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |
| Canonical SMILES | C1CCC2C(C1)CCCN2S(=O)(=O)Cl |
| Isomeric SMILES | C1CC[C@@H]2C@@HCCCN2S(=O)(=O)Cl |
| InChIKey | BNQYEMFKTOEOFX-DTWKUNHWSA-N |
The stereochemistry is critical to its reactivity. Computational modeling of the decahydroquinoline scaffold reveals that the trans-configuration minimizes steric hindrance between the bridgehead hydrogens, stabilizing the chair-like conformation of the bicyclic system . This structural rigidity may influence binding interactions in biological systems.
Synthesis Methods
Key Synthetic Pathways
The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically begins with the hydrogenation of quinoline derivatives to yield decahydroquinoline. Subsequent sulfonation introduces the sulfonyl chloride group. A representative route involves:
-
Catalytic Hydrogenation: Quinoline is subjected to hydrogen gas in the presence of a palladium or platinum catalyst under high pressure to produce decahydroquinoline .
-
Sulfonation: Reaction with chlorosulfonic acid (ClSOH) at controlled temperatures yields the sulfonyl chloride derivative. Stereochemical control is achieved through chiral auxiliaries or resolution techniques to isolate the trans-diastereomer.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | H, Pd/C, 100 atm, 120°C | 85–90 |
| Sulfonation | ClSOH, 0°C to 25°C, 4 h | 70–75 |
Challenges in synthesis include minimizing racemization during sulfonation and ensuring regioselective functionalization at the 1-position. Advances in asymmetric catalysis may improve enantiomeric excess in future iterations.
| Derivative | Target | Biological Activity |
|---|---|---|
| Sulfonamide-peptide | Protease enzymes | Antiviral, anticancer |
| Covalent kinase adduct | EGFR, BTK kinases | Antiproliferative |
Preliminary studies suggest that the trans-configuration enhances binding affinity to hydrophobic pockets in enzyme active sites compared to cis-analogues.
Related Compounds and Structural Analogues
Decahydroquinoline Derivatives
Structural analogues include:
-
(4aS,8aR)-Decahydroquinoline: The parent amine, used as a precursor in alkaloid synthesis .
-
Decahydroquinoline-sulfonamides: Bioisosteres with improved solubility profiles.
Table 4: Comparative Properties of Analogues
| Compound | Functional Group | Molecular Weight | Key Use |
|---|---|---|---|
| (4aS,8aR)-Decahydroquinoline | -NH | 139.24 g/mol | Alkaloid synthesis |
| Decahydroquinoline-sulfonamide | -SONH | 220.34 g/mol | Enzyme inhibition |
The sulfonyl chloride’s superior leaving-group ability distinguishes it from sulfonamides, enabling irreversible modifications in target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume